molecular formula C9H7N3O4 B12952795 4-Cyano-5-methoxy-2-nitrobenzamide

4-Cyano-5-methoxy-2-nitrobenzamide

Cat. No.: B12952795
M. Wt: 221.17 g/mol
InChI Key: QNBRCNUSYRHBOG-UHFFFAOYSA-N
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Description

4-Cyano-5-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C9H7N3O4 It is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: The resulting nitro compound can then be converted to the benzamide derivative through an amidation reaction. This can be done by reacting the nitro compound with an amine, such as ammonia or an amide, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.

Major Products

    Reduction: 4-Cyano-5-methoxy-2-aminobenzamide.

    Substitution: Depending on the nucleophile, products can vary widely.

    Hydrolysis: 4-Cyano-5-methoxy-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

4-Cyano-5-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups can play crucial roles in binding to molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-2-nitrobenzamide: Lacks the cyano group, potentially altering its chemical properties and applications.

    4-Cyano-5-methoxybenzamide:

Uniqueness

4-Cyano-5-methoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyano, methoxy, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-cyano-5-methoxy-2-nitrobenzamide

InChI

InChI=1S/C9H7N3O4/c1-16-8-3-6(9(11)13)7(12(14)15)2-5(8)4-10/h2-3H,1H3,(H2,11,13)

InChI Key

QNBRCNUSYRHBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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